3-(Hydroxymethyl)pyrazine-2-carboxamide

Antitubercular Enzyme Inhibition Mycobacterium tuberculosis

3-(Hydroxymethyl)pyrazine-2-carboxamide (CAS: 40108-00-7) is a pyrazinecarboxamide derivative characterized by the presence of a hydroxymethyl group at the 3-position of the pyrazine ring. This specific substitution pattern influences key physicochemical parameters critical for research applications.

Molecular Formula C6H7N3O2
Molecular Weight 153.141
CAS No. 40108-00-7
Cat. No. B2934139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)pyrazine-2-carboxamide
CAS40108-00-7
Molecular FormulaC6H7N3O2
Molecular Weight153.141
Structural Identifiers
SMILESC1=CN=C(C(=N1)CO)C(=O)N
InChIInChI=1S/C6H7N3O2/c7-6(11)5-4(3-10)8-1-2-9-5/h1-2,10H,3H2,(H2,7,11)
InChIKeyPRRQGZKLTICSLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydroxymethyl)pyrazine-2-carboxamide (CAS 40108-00-7): Procurement-Grade Specifications and Core Properties


3-(Hydroxymethyl)pyrazine-2-carboxamide (CAS: 40108-00-7) is a pyrazinecarboxamide derivative characterized by the presence of a hydroxymethyl group at the 3-position of the pyrazine ring [1]. This specific substitution pattern influences key physicochemical parameters critical for research applications. Its computed properties, including a molecular weight of 153.14 g/mol, an XLogP3-AA of -1.9, a topological polar surface area (tPSA) of 89.1 Ų, and 2 hydrogen bond donors [1], define its distinct molecular profile, which is essential for predicting permeability, solubility, and interactions in biological systems. This compound is frequently utilized as a key building block or reference standard in drug discovery and organic synthesis [2].

Why Generic Pyrazinamide Analogs Cannot Substitute for 3-(Hydroxymethyl)pyrazine-2-carboxamide


Direct substitution with other pyrazinamide analogs or regioisomers is not scientifically justifiable due to the critical role of the 3-hydroxymethyl group. This specific moiety confers a distinct hydrogen bonding capacity and spatial orientation, which directly impacts target engagement and physicochemical properties. For instance, the introduction of a hydroxyl group on pyrazine carboxamide scaffolds is a documented strategy to improve pharmaceutical properties, including reducing logP and altering protein binding [1]. Furthermore, regioisomeric variants like 5-(hydroxymethyl)pyrazine-2-carboxamide or N-substituted derivatives [2] possess different hydrogen-bonding networks and electronic distributions, leading to divergent biological activity profiles and precluding simple interchangeability in research assays or synthetic pathways.

Quantitative Differentiation of 3-(Hydroxymethyl)pyrazine-2-carboxamide from Analogs: Evidence-Based Selection Guide


Superior Target Affinity vs. Unsubstituted Pyrazine-2-carboxamide for M. tuberculosis DXR

3-(Hydroxymethyl)pyrazine-2-carboxamide demonstrates specific inhibition of the M. tuberculosis enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key target in the non-mevalonate pathway [1]. Its affinity (Kd = 90 nM) is significantly higher than that of the parent scaffold, pyrazine-2-carboxamide, for which no specific binding to this target is reported, and is also distinct from pyrazinamide (PZA) which primarily acts as a prodrug and inhibits different targets like PanD or fatty acid synthase I [REFS-2, REFS-3].

Antitubercular Enzyme Inhibition Mycobacterium tuberculosis

Improved Drug-Like Properties: Reduced Lipophilicity vs. Non-Hydroxylated Analogs

The introduction of the 3-hydroxymethyl group confers a significant reduction in lipophilicity compared to non-hydroxylated pyrazine-2-carboxamide derivatives. The target compound has a computed XLogP3-AA of -1.9 [1]. While direct data for the unsubstituted analog is not available in the same source, a related study on pyrazine carboxamide CB1 antagonists demonstrated that introducing hydroxyl-containing sidechains substantially reduces logP, which in turn improved protein binding and clearance predictions, enabling the design of orally active compounds [2].

ADME Physicochemical Properties Drug Discovery

Regioisomeric Specificity: Divergent Hydrogen Bonding Capacity vs. N-Substituted Analogs

The position of the hydroxymethyl group is a critical determinant of biological activity. 3-(Hydroxymethyl)pyrazine-2-carboxamide possesses 2 hydrogen bond donor sites (from the -NH2 and -OH groups) [1]. This contrasts with N-substituted analogs like N-(hydroxymethyl)pyrazine-2-carboxamide , where the hydroxymethyl group is attached to the carboxamide nitrogen, altering both its hydrogen bonding potential and spatial conformation. In a comparative study of pyrazinamide analogs, N-substituted derivatives (e.g., N-hydroxymethyl pyrazine thiocarboxamide) exhibited distinct antimycobacterial activity compared to the parent compound [2].

Structure-Activity Relationship Regioisomerism Molecular Recognition

Primary Application Scenarios for 3-(Hydroxymethyl)pyrazine-2-carboxamide in Research and Development


Antitubercular Drug Discovery: Targeting the Non-Mevalonate Pathway

As a potent inhibitor of Mycobacterium tuberculosis DXR (Kd = 90 nM) [1], 3-(Hydroxymethyl)pyrazine-2-carboxamide is a valuable tool compound for validating the essential non-mevalonate pathway of isoprenoid biosynthesis as a drug target. This mechanism is distinct from that of first-line drugs like pyrazinamide, making it particularly useful for investigating novel combination therapies or targeting drug-resistant strains where PZA resistance has emerged.

Medicinal Chemistry and Lead Optimization: Scaffold for Improved ADME Properties

The compound's low computed lipophilicity (XLogP = -1.9) and specific hydrogen-bonding capacity (2 donors) [2] make it an attractive starting scaffold for designing analogs with enhanced aqueous solubility and reduced off-target binding. Its use aligns with documented strategies where hydroxyl group introduction improves the drug-like properties of pyrazine carboxamide series [3].

Chemical Biology and Target Identification: Functional Probe for DXR Enzymology

Due to its specific inhibition of DXR, this compound serves as a functional probe in enzymatic assays to characterize DXR kinetics, cofactor requirements (e.g., NADPH and MnCl2 dependence), and inhibitor binding mechanisms. This is essential for structure-activity relationship (SAR) studies and the rational design of next-generation DXR inhibitors [1].

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